molecular formula C6H7FN2O2 B11918741 Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11918741
M. Wt: 158.13 g/mol
InChI Key: KFTUOESVWFANHP-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with fluorinating agents. For example, the compound can be prepared by reacting 1-methyl-3,5-dicarbonyl pyrazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole oxides .

Scientific Research Applications

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

methyl 4-fluoro-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H7FN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3

InChI Key

KFTUOESVWFANHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)F)C(=O)OC

Origin of Product

United States

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